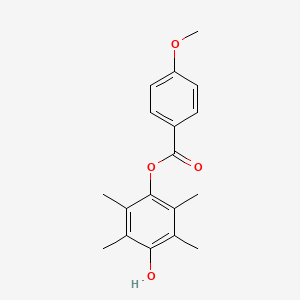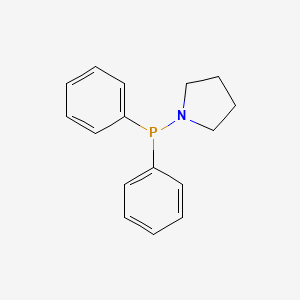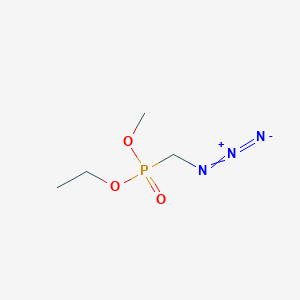
Phosphonic acid, azidomethyl-, ethyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, azidomethyl-, ethyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, azidomethyl-, ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with azidomethyl chloride in the presence of a base, followed by esterification with ethyl and methyl alcohols. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, azidomethyl-, ethyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-substituted phosphonic acid esters.
Substitution: Various substituted phosphonic acid esters, depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, azidomethyl-, ethyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, azidomethyl-, ethyl methyl ester involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it a valuable tool in bioconjugation and drug development. Additionally, the phosphonic acid moiety can act as a chelating agent, binding to metal ions and influencing various biochemical processes.
Comparison with Similar Compounds
Phosphonic acid, azidomethyl-, ethyl methyl ester can be compared with other similar compounds, such as:
Phosphonic acid, azidomethyl-, ethyl ethyl ester: Similar structure but with different ester groups, leading to variations in reactivity and applications.
Phosphonic acid, azidomethyl-, methyl methyl ester: Another similar compound with different ester groups, affecting its chemical properties and uses.
Phosphonic acid, azidomethyl-, ethyl propyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
17982-67-1 |
|---|---|
Molecular Formula |
C4H10N3O3P |
Molecular Weight |
179.11 g/mol |
IUPAC Name |
1-[azidomethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10N3O3P/c1-3-10-11(8,9-2)4-6-7-5/h3-4H2,1-2H3 |
InChI Key |
QERAUTAHNKIZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)

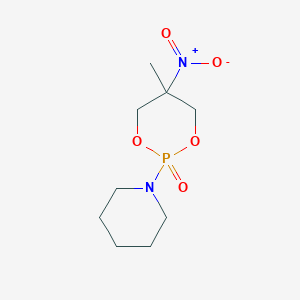

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)


![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

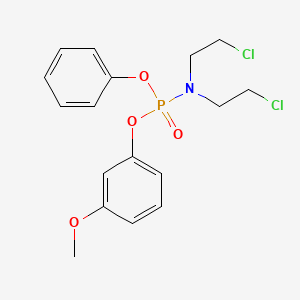

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
